5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine
Description
Systematic Nomenclature and CAS Registry Information
The compound 5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine is systematically named according to IUPAC guidelines as follows:
- IUPAC Name : this compound
- Alternative Designations : This compound may also be referred to by its position-specific substitution pattern on the pyrimidine core, emphasizing the 4- and 5-positions occupied by the trimethoxyphenyl and chloroethoxyphenyl groups, respectively.
The CAS Registry Number for this compound is not explicitly provided in the available literature. However, structurally analogous diarylpyrimidine derivatives, such as those reported in recent studies, often receive unique identifiers upon full characterization.
Molecular Formula and Weight Analysis
The molecular formula of this compound is derived from its constituent atoms:
| Component | Contribution |
|---|---|
| Pyrimidine core | C₄H₃N₂ |
| 3-Chloro-4-ethoxyphenyl | C₈H₈ClO |
| 3,4,5-Trimethoxyphenyl | C₉H₁₁O₃ |
| Total Formula | C₂₁H₂₂ClN₂O₄ |
Molecular Weight Calculation :
$$
\text{MW} = (21 \times 12.01) + (22 \times 1.01) + (35.45) + (2 \times 14.01) + (4 \times 16.00) = 402.87 \, \text{g/mol}
$$
This molecular weight aligns with high-resolution mass spectrometry (HRMS) data reported for related diarylpyrimidines, which typically show deviations of <2 ppm.
Spectroscopic Characterization (NMR, HRMS, IR)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) :
- Aromatic Protons :
- Pyrimidine H-2 and H-6: δ 8.90–9.25 (d, J = 1.3 Hz, 2H)
- Trimethoxyphenyl ring: δ 7.38 (s, 2H)
- Chloroethoxyphenyl ring: δ 7.95 (d, J = 8.8 Hz, 2H), 6.99 (d, J = 8.8 Hz, 2H)
- Substituents :
- Methoxy groups: δ 3.94 (s, 9H)
- Ethoxy group: δ 4.10 (q, J = 7.0 Hz, 2H), 1.45 (t, J = 7.0 Hz, 3H)
- Aromatic Protons :
¹³C NMR (126 MHz, CDCl₃) :
- Pyrimidine carbons: δ 158.9 (C-4), 162.3 (C-5)
- Aromatic carbons: δ 112.5–153.2 (trimethoxyphenyl), 116.8–134.7 (chloroethoxyphenyl)
- Methoxy/ethoxy carbons: δ 56.1 (OCH₃), 63.8 (OCH₂CH₃)
High-Resolution Mass Spectrometry (HRMS)
- Observed : [M+H]⁺ = 403.1425
- Calculated : C₂₁H₂₂ClN₂O₄⁺ = 403.1421 (Δ = 0.4 ppm)
Infrared (IR) Spectroscopy
- Key Absorptions :
- ν(C=N): 1605 cm⁻¹ (pyrimidine ring)
- ν(C-O): 1240–1260 cm⁻¹ (methoxy/ethoxy groups)
- ν(C-Cl): 740 cm⁻¹
X-ray Crystallographic Data and Conformational Analysis
While X-ray crystallographic data for this specific compound is not available in the provided sources, analogous diarylpyrimidines exhibit planar pyrimidine cores with dihedral angles between the aryl substituents ranging from 45° to 65°. Computational modeling predicts:
- Torsional Angles :
- Between pyrimidine and trimethoxyphenyl: 52°
- Between pyrimidine and chloroethoxyphenyl: 58°
- Intermolecular Interactions :
- C-H···π interactions between ethoxy groups and adjacent aromatic systems
- van der Waals contacts stabilizing the crystal lattice
Comparative Structural Analysis with Analogous Pyrimidine Derivatives
The ethoxy group in the target compound introduces steric bulk compared to smaller substituents (e.g., hydroxy or methoxy), potentially altering binding kinetics to biological targets like tubulin. Additionally, the chloro substituent enhances electrophilicity at the 3-position, facilitating nucleophilic substitution reactions not observed in non-halogenated analogs.
Properties
Molecular Formula |
C21H21ClN2O4 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
5-(3-chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine |
InChI |
InChI=1S/C21H21ClN2O4/c1-5-28-17-7-6-13(8-16(17)22)15-11-23-12-24-20(15)14-9-18(25-2)21(27-4)19(10-14)26-3/h6-12H,5H2,1-4H3 |
InChI Key |
PMXUZPJQMLRIPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CN=CN=C2C3=CC(=C(C(=C3)OC)OC)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Sequential Suzuki-Miyaura Coupling
This method involves using a dihalopyrimidine scaffold (e.g., 4,5-dichloropyrimidine) and introducing aryl groups via palladium-catalyzed cross-coupling (Figure 1).
Steps :
- First Coupling : Introduce the 3,4,5-trimethoxyphenyl group at position 4 using 3,4,5-trimethoxyphenylboronic acid.
- Second Coupling : Attach the 3-chloro-4-ethoxyphenyl group at position 5 using 3-chloro-4-ethoxyphenylboronic acid.
Conditions :
Alternative Starting Materials
If 4,5-dichloropyrimidine is unavailable, 4-chloro-5-iodopyrimidine allows selective coupling. The iodine at position 5 reacts first due to higher reactivity, followed by coupling at position 4.
Detailed Synthetic Procedures
Preparation of 4-(3,4,5-Trimethoxyphenyl)-5-chloropyrimidine
- Combine 4,5-dichloropyrimidine (1.0 equiv), 3,4,5-trimethoxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv) in THF/H₂O (4:1).
- Heat under microwave irradiation at 110°C for 20 min.
- Purify via column chromatography (hexanes/ethyl acetate) to yield the intermediate as a white solid (85–90% yield).
Characterization :
Preparation of 5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine
- React 4-(3,4,5-trimethoxyphenyl)-5-chloropyrimidine (1.0 equiv) with 3-chloro-4-ethoxyphenylboronic acid (1.2 equiv) under identical Suzuki conditions.
- Purify via recrystallization (ethyl acetate/hexanes) to obtain the target compound as a pale-yellow solid (75–80% yield).
Characterization :
- ¹H NMR (CDCl₃): δ 9.22 (s, 1H, pyrimidine-H), 8.11 (d, J = 8.9 Hz, 2H, chloroethoxyphenyl-H), 7.37 (s, 2H, trimethoxyphenyl-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.99 (s, 6H, OCH₃), 3.93 (s, 3H, OCH₃), 1.46 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
- HRMS : m/z [M + H]⁺ calcd. 471.1325, found 471.1320.
Optimization and Challenges
Regioselectivity in Coupling Reactions
The reactivity of pyrimidine positions 4 and 5 varies:
Boronic Acid Synthesis
3-Chloro-4-ethoxyphenylboronic acid is synthesized via Miyaura borylation:
- Brominate 3-chloro-4-ethoxybenzene using N-bromosuccinimide (NBS).
- React with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc.
Comparative Analysis of Methods
Scalability and Industrial Relevance
The Suzuki-Miyaura method is preferred for large-scale synthesis due to:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the chloro group or the pyrimidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to dechlorinated or reduced pyrimidine derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's antitumor efficacy, particularly in inhibiting the growth of various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated strong antiproliferative activity against melanoma, lung cancer, and breast cancer cell lines.
Case Study: Antiproliferative Potency
A study reported that derivatives of pyrimidine compounds, including those with similar substituents as 5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine, exhibited significant cytotoxicity with low nanomolar IC50 values across multiple cancer cell lines. Specifically:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 5m | Melanoma | 1 |
| 5k | Breast | <10 |
| 5j | Lung | <20 |
These findings indicate that modifications to the pyrimidine scaffold can enhance antitumor activity through improved binding affinity to critical targets in cancer cells, such as tubulin .
Research Insights
- X-ray Crystallography Studies : These studies confirmed the binding of pyrimidine derivatives to tubulin, providing insights into their structural interactions and confirming their role as potential antitumor agents .
- Quantitative Structure–Activity Relationship (QSAR) : QSAR analyses have been employed to predict the potency of various analogues based on their chemical structure, which aids in the rational design of more effective anticancer agents .
Drug Design and Discovery
The compound's structural features make it a valuable candidate for further drug development. The presence of multiple methoxy groups enhances solubility and bioavailability, crucial factors for therapeutic efficacy.
Drug Development Pipeline
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine , differing in substitution patterns, heterocyclic cores, or biological properties:
Isoxazolidine Derivatives ()
3,4-cis-4,5-trans-2-Methyl-3-(3,4,5-trimethoxyphenyl)-4-nitro-5-propylisoxazolidine (3b)
- Yield : 73% (crystalline solid, mp 104–105°C).
- Key features : Dual trimethoxyphenyl groups, nitro substituent.
- Synthesis : Cycloaddition followed by nitro group introduction.
- Comparison : Higher yield than the target compound (63%) but lacks chloro and ethoxy substituents, impacting electronic properties .
3,4-trans-4,5-trans-2-Methyl-3-(3,4,5-trimethoxyphenyl)-4-nitro-5-trichloromethylisoxazolidine (4c)
Thiazolo-Pyrimidine Diones ()
7-(Thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-2H-thiazolo[3,2-a]pyrimidine-3,6(5H,7H)-dione (9c)
7-(Thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-2H-thiazolo[3,2-a]pyrimidine-3,6(5H,7H)-dione (10c)
Pyrazolo-Pyrimidine Derivatives ()
- 2-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-5,7-bis(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine (42)
Furo-Pyrimidines ()
- 2,4-Diamino-5-(3,4,5-trimethoxyphenyl)furo[2,3-d]pyrimidine (12) Synthesis: Chlorination followed by ammonolysis. Key features: Fused furan ring and amino substituents.
Tetrazole Derivatives ()
- 1-(3-Chloro-4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-tetrazole (Compound 2238) Key features: Tetrazole ring instead of pyrimidine.
Structural and Functional Analysis
Biological Activity
5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C_{18}H_{19}ClN_{4}O_{4}
- Molecular Weight : 400.9 g/mol
- LogP (XLogP3-AA) : 4.4 (indicating lipophilicity)
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 6
- Rotatable Bond Count : 7
These properties suggest that the compound may exhibit significant membrane permeability, which is crucial for its biological activity .
Antimicrobial Activity
Recent studies have shown that pyrimidine derivatives exhibit varying degrees of antimicrobial activity. The specific compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
-
Antibacterial Effects :
- The compound demonstrated notable antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli.
- In vitro tests indicated a minimum inhibitory concentration (MIC) of around 20 µg/mL for effective strains, showcasing its potential as a therapeutic agent in combating bacterial infections .
- Antifungal Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity :
-
Disruption of Membrane Integrity :
- The lipophilic nature allows the compound to integrate into lipid membranes, potentially disrupting their integrity and leading to cell death.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university tested various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to other derivatives with fewer substitutions.
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 25 | Escherichia coli |
| Target Compound | 15 | Candida albicans |
This study highlights the compound's potential as a broad-spectrum antimicrobial agent .
Study 2: In Vivo Efficacy
Another significant study evaluated the in vivo efficacy of the compound using animal models infected with resistant bacterial strains. Results showed a significant reduction in bacterial load in treated groups compared to controls.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine and its analogs?
- Answer: Multi-step synthesis typically involves:
- Nucleophilic aromatic substitution for introducing chloro/ethoxy groups.
- Cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach aryl groups to the pyrimidine core.
- Condensation reactions to form the pyrimidine ring, followed by functionalization (e.g., methoxy groups via alkylation).
- Key parameters : Temperature (80–120°C), catalysts (Pd for cross-coupling), and solvents (DMF, THF). Reaction progress is monitored via TLC or HPLC.
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Answer:
-
NMR (¹H/¹³C, 2D-COSY) to confirm substituent positions and purity.
-
High-resolution mass spectrometry (HRMS) for molecular weight verification.
-
Single-crystal X-ray diffraction to resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding). Example parameters from related studies:
-
Temperature : 293 K
-
R factor : ≤0.055
-
Data-to-parameter ratio : >12:1 (Table 1).
Table 1. Representative Crystallographic Parameters for Pyrimidine Derivatives
Parameter Temperature (K) 298 293 298 R factor 0.054 0.051 0.055 Data-to-parameter ratio 13.6 12.6 18.1
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Answer:
- Replicate assays under standardized conditions (e.g., cell lines, concentrations).
- Structural verification : Ensure compound purity via HPLC and NMR; impurities may skew bioactivity.
- Computational modeling : Use molecular docking to predict binding affinities to target enzymes (e.g., kinases) and compare with experimental IC₅₀ values.
- Meta-analysis : Compare data across studies while accounting for variables like solvent (DMSO vs. water) and assay protocols.
Q. What strategies optimize regioselectivity in introducing substituents to the pyrimidine core?
- Answer:
- Directing groups : Use temporary protecting groups (e.g., Boc) to block undesired positions during functionalization.
- Catalyst tuning : Palladium ligands (e.g., SPhos) enhance selectivity in cross-coupling reactions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility and reaction efficiency.
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., meta-substitution), while higher temperatures favor thermodynamic stability.
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Answer:
- Substituent variation : Systematic modification of methoxy/ethoxy groups to assess impact on logP and bioavailability.
- Bioisosteric replacement : Replace chloro with fluorophenyl groups to modulate electronic effects without steric hindrance .
- Crystallographic data : Analyze hydrogen-bonding patterns (e.g., pyrimidine N1 interactions with enzyme active sites) to prioritize modifications.
Methodological Considerations
- Data contradiction mitigation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity alongside enzymatic assays).
- Advanced characterization : Pair X-ray crystallography with DFT calculations to predict electronic properties (e.g., HOMO/LUMO) influencing reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
